molecular formula C4H7NO B1297607 Cyclobutanone oxime CAS No. 2972-05-6

Cyclobutanone oxime

Cat. No. B1297607
CAS RN: 2972-05-6
M. Wt: 85.1 g/mol
InChI Key: YDYCXDWUKJSHMI-UHFFFAOYSA-N
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Description

Cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry . The molecular formula of Cyclobutanone oxime is C4H7NO .


Synthesis Analysis

The transition-metal-catalyzed cyclobutanone oxime is induced via β-carbon elimination with the assistance of Pd0, and the radical-mediated oxidative ring opening of cyclobutanone oxime is achieved by selecting various oxidants to initiate a process of single electron transfer (SET) .


Molecular Structure Analysis

Cyclobutanone oxime has a molecular weight of 85.104 Da . The structure of cyclobutanone oxime is based on a four-membered cyclic ketone .


Chemical Reactions Analysis

Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals, which can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .


Physical And Chemical Properties Analysis

Cyclobutanone oxime has a density of 1.2±0.1 g/cm3, a boiling point of 173.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C .

Scientific Research Applications

Palladium-Catalyzed Transformations Cyclobutanone oxime and its derivatives have been subject to palladium-catalyzed transformations, leading to a variety of nitriles. This process involves crucial steps including oxidative addition and beta-carbon elimination, which are influenced by the substituents on the cyclobutane ring and the type of ligand employed. These transformations provide a method for C-C bond cleavage and subsequent formation of new bonds, demonstrating the compound's utility in complex organic synthesis (Nishimura et al., 2004).

Nickel-Catalyzed Cyanoalkylation Further extending the application of cyclobutanone oxime, nickel-catalyzed cyanoalkylation of heteroaromatic N-oxides and quinones has been explored. This method showcases the C-C bond cleavage of cyclobutanone oximes to form cyanoalkylated products. The use of a nickel source is critical for the cleavage and formation of C-C bonds, suggesting the potential involvement of radical intermediates in the transformation process (Gu et al., 2017).

Biological Activities and Natural Occurrence Cyclobutanes, including those with an oxygen atom such as oxetane-containing compounds, exhibit a wide range of biological activities. Found in nature, these compounds are produced by microorganisms, marine invertebrates, and algae, with significant presence in plants of the genus Taxus. Their potential as pharmacophores is highlighted by their antineoplastic, antiviral, and antifungal activities, among others (Vil’ et al., 2019).

Synthetic Applications and Functionalization The versatility of cyclobutanone oxime extends to its use in synthetic applications, where it acts as a precursor in various reactions including ring-opening, carboxylation, and alkyne insertion. These reactions enable the synthesis of complex molecules, showcasing the compound's role in expanding synthetic methodologies and achieving diverse molecular architectures. Examples include the ring-opening carboxylation of cyclic oxime esters with carbon dioxide and the alkyne insertion to form cyclohexenones, highlighting its broad utility in organic synthesis (Jiang et al., 2020); (Murakami et al., 2005).

Safety And Hazards

Cyclobutanone oxime is a highly flammable liquid and vapor. It is advised to keep away from heat/sparks/open flames/hot surfaces and to use personal protective equipment when handling it .

Future Directions

Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO, or O2 via a radical process have attracted a lot of interest . The development of novel synthetic methods and strategies toward nitrile group construction continues to be a focus for synthetic chemists .

properties

IUPAC Name

N-cyclobutylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-5-4-2-1-3-4/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYCXDWUKJSHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338059
Record name cyclobutanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutanone oxime

CAS RN

2972-05-6
Record name cyclobutanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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